5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features both pyrrole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyrrolecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions . Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating pro-apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and oxadiazole derivatives, such as:
5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole: Lacks the thiol group but shares the core structure.
2-(1H-pyrrol-2-yl)-1,3,4-oxadiazole: A positional isomer with different chemical properties.
5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole: Another isomer with a different arrangement of nitrogen and oxygen atoms in the oxadiazole ring.
Uniqueness
The uniqueness of 5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol lies in its combination of the pyrrole and oxadiazole rings with a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(1H-pyrrol-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c11-6-9-8-5(10-6)4-2-1-3-7-4/h1-3,7H,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUDVYUQYFEDPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NNC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10551-16-3 |
Source
|
Record name | 5-(1H-Pyrrol-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10551-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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